molecular formula C9H13NO B042718 2-((Dimethylamino)methyl)phenol CAS No. 120-65-0

2-((Dimethylamino)methyl)phenol

Cat. No.: B042718
CAS No.: 120-65-0
M. Wt: 151.21 g/mol
InChI Key: FUIQBJHUESBZNU-UHFFFAOYSA-N
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Description

2-((Dimethylamino)methyl)phenol is an organic compound with the molecular formula C9H13NO. It is a derivative of phenol, where the hydroxyl group is substituted with a dimethylaminomethyl group. This compound is known for its applications in various fields, including chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

2-((Dimethylamino)methyl)phenol can be synthesized through the Mannich reaction, which involves the condensation of phenol, formaldehyde, and dimethylamine. The reaction typically occurs under acidic conditions, and the product is isolated through distillation or crystallization.

Industrial Production Methods

In industrial settings, the synthesis of this compound often involves the use of a pressure bottle and a hydrogenation process. For example, salicylaldehyde, dimethylamine, and palladium on charcoal are placed in a pressure bottle and hydrogenated until the desired product is obtained.

Chemical Reactions Analysis

Types of Reactions

2-((Dimethylamino)methyl)phenol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into different amine derivatives.

    Substitution: The phenolic hydroxyl group can participate in nucleophilic substitution reactions, leading to the formation of ethers or esters

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions

Major Products

The major products formed from these reactions include quinones, amine derivatives, ethers, and esters, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

2-((Dimethylamino)methyl)phenol has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-((Dimethylamino)methyl)phenol involves its interaction with various molecular targets and pathways. The dimethylaminomethyl group can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s reactivity and binding affinity. These interactions are crucial for its role as a ligand in coordination chemistry and its potential biological activities.

Comparison with Similar Compounds

Similar Compounds

    2,4,6-Tris(dimethylaminomethyl)phenol: This compound has three dimethylaminomethyl groups and is used as a curing agent in epoxy resins.

    N,N-Dimethylbenzylamine: Similar in structure but lacks the hydroxyl group, used in organic synthesis.

    3-(Dimethylamino)phenol: Similar but with the dimethylamino group in a different position, used in dye synthesis.

Uniqueness

2-((Dimethylamino)methyl)phenol is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Its ability to participate in various chemical reactions and its applications in multiple fields make it a valuable compound in scientific research and industry .

Properties

IUPAC Name

2-[(dimethylamino)methyl]phenol
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InChI

InChI=1S/C9H13NO/c1-10(2)7-8-5-3-4-6-9(8)11/h3-6,11H,7H2,1-2H3
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InChI Key

FUIQBJHUESBZNU-UHFFFAOYSA-N
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Canonical SMILES

CN(C)CC1=CC=CC=C1O
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Molecular Formula

C9H13NO
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DSSTOX Substance ID

DTXSID3041293
Record name 2-((Dimethylamino)methyl)phenol
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Molecular Weight

151.21 g/mol
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Physical Description

Liquid; [Sigma-Aldrich MSDS]
Record name Dimethylaminomethylphenol
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CAS No.

120-65-0, 25338-55-0
Record name 2-[(Dimethylamino)methyl]phenol
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Record name Phenol, ((dimethylamino)methyl)-
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Record name 2-(Dimethylaminomethyl)phenol
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Record name Phenol, 2-[(dimethylamino)methyl]-
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Record name 2-((Dimethylamino)methyl)phenol
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Synthesis routes and methods I

Procedure details

2-Dimethylaminomethyl phenol was prepared by the method of S. Cavitt, "J. Org. Chem.", 27, 1211 (1962). 61.0 gm salicylaldehyde, 127 gm 25% by wt dimethylamine in water and 1.2 gm 10% by wt palladium on charcoal are placed in a pressure bottle of a Parr hydrogenator and hydrogenated until 41.7 lbs of hydrogen are taken up. The experiment is repeated and reaction mixtures combined. The catalyst is filtered off and the filtrate made acidic (pH 2), extracted with ether, and the ether discarded. The aqueous phase is adjusted to pH 8 with NaOH and extracted with ether. The aqueous phase is adjusted to pH 9 with NaOH and extracted with ether. The ether extracts are combined, dried over MgSO4, filtered, and evaporated on a rotating evaporator. There results 111.7 gm of an orange liquid (Percent crude yield - 75). This is fractionated at reduced pressure. The product is collected at 60°-63° C. at 0.5 mm to provide 99.1 gm of a yellow liquid (Percent yield - 65).
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Synthesis routes and methods II

Procedure details

0.45 kg of dimethylamine was passed, under normal pressure and at a reaction temperature of 20°-25° C., in the course of 5 hours into a mixture of 1.0 kg of phenol, 0.30 kg of paraformaldehyde and 3.1 kg of methanol and the reaction mixture was then warmed to 60° C. for 1 hour. After distilling off methanol and water in vacuo, 1.551 kg of a mixture which contained 0.242 kg of phenol, 0.605 kg of o-dimethylaminomethylphenol, 0.030 kg of p-dimethylaminomethylphenol, 0.302 kg of bis- and tris-dimethylaminomethylphenol and 0.392 kg of condensation and resinification products was obtained and 0.595 kg (49% of theory, relative to converted phenol), of o-dimethylaminomethylphenol could be obtained from this mixture.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What makes 2-((dimethylamino)methyl)phenol useful in detecting G-series nerve agents?

A: this compound acts as a derivatizing agent, reacting with G-series nerve agents to form less volatile complexes. [, ] This derivatization serves two key purposes:

  1. Enhanced Stability: The formed complexes are more stable than the highly volatile parent nerve agents, allowing for longer analysis times without significant degradation. [, ]
  2. Improved Detection: The derivatized complexes are readily detectable using techniques like liquid chromatography-mass spectrometry (LC-MS) and paper spray mass spectrometry, facilitating sensitive and specific detection of these dangerous chemicals. [, ]

Q2: How does the derivatization reaction with this compound improve analytical techniques for nerve agent detection?

A: Traditional analysis of G-series nerve agents using gas chromatography-mass spectrometry (GC-MS) suffers from interference caused by hydrocarbon backgrounds (like diesel or gasoline), often masking the presence of the nerve agents. [] Derivatization with this compound allows for a shift from GC-MS to LC-MS based methods. This shift, coupled with the increased stability of the derivatized complexes, provides several advantages:

  • Reduced Interference: By transferring the G-nerve agents from the organic phase to the aqueous phase via derivatization, the interference from hydrocarbon backgrounds in complex samples is significantly reduced. []
  • Enhanced Sensitivity: The derivatized complexes are amenable to highly sensitive detection techniques like LC-ESI-MS/MS, enabling identification at picogram levels (pg/mL). []
  • Simplified Sample Preparation: On-substrate derivatization techniques, where this compound is impregnated directly onto the analytical substrate (like paper spray cartridges), minimize sample preparation steps and allow for direct analysis, streamlining the detection process. []

Q3: Are there any studies exploring the structural aspects of this compound and its metal complexes?

A: Yes, research has explored the solid-state structures of lithium and sodium phenolates derived from this compound and its derivatives. [] This research utilized techniques like X-ray diffraction to elucidate the molecular structures and understand the coordination behavior of these complexes. Additionally, DFT calculations have been used to investigate the structural, electronic, and spectroscopic properties of pentacoordinate VIVO2+ species complexed with this compound derivatives. [] This computational approach provided insights into the impact of structural distortions on spectroscopic parameters, enhancing the understanding of these metal complexes.

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